molecular formula C9H8N2O2 B12937799 5-Nitro-3,4-dihydroisoquinoline

5-Nitro-3,4-dihydroisoquinoline

Cat. No.: B12937799
M. Wt: 176.17 g/mol
InChI Key: YLCNTJAIZUZERB-UHFFFAOYSA-N
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Description

5-Nitro-3,4-dihydroisoquinoline: is a nitrogen-containing heterocyclic compound that belongs to the class of isoquinolines. Isoquinolines are a significant group of alkaloids found in various natural products and synthetic compounds. The presence of a nitro group at the 5th position and the partially hydrogenated isoquinoline ring structure makes this compound unique and of interest in various fields of research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-3,4-dihydroisoquinoline can be achieved through several methods. One common approach involves the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid (PPA) . This method is advantageous due to its high efficiency and the avoidance of heavy metals and other toxic compounds.

Another method involves the Bischler-Napieralski reaction, which is a well-known procedure for synthesizing isoquinoline derivatives. This reaction typically involves the cyclization of β-phenylethylamines with acid chlorides or anhydrides under acidic conditions .

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-3,4-dihydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 5-nitroisoquinoline.

    Reduction: The nitro group can be reduced to an amino group, resulting in 5-amino-3,4-dihydroisoquinoline.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under controlled conditions to achieve substitution reactions.

Major Products

    Oxidation: 5-Nitroisoquinoline

    Reduction: 5-Amino-3,4-dihydroisoquinoline

    Substitution: Various substituted this compound derivatives

Scientific Research Applications

5-Nitro-3,4-dihydroisoquinoline has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex isoquinoline derivatives and other heterocyclic compounds.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research is ongoing to explore its potential as an anticancer, antiviral, and neuroprotective agent.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Nitro-3,4-dihydroisoquinoline involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. This can lead to the inhibition of enzymes, disruption of DNA synthesis, and induction of oxidative stress. The compound’s ability to interact with multiple targets makes it a versatile tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroisoquinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5-Amino-3,4-dihydroisoquinoline: The amino group provides different reactivity and biological activity compared to the nitro group.

    6,7-Dimethoxy-3,4-dihydroisoquinoline: Contains methoxy groups that influence its chemical and biological properties.

Uniqueness

5-Nitro-3,4-dihydroisoquinoline is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

5-nitro-3,4-dihydroisoquinoline

InChI

InChI=1S/C9H8N2O2/c12-11(13)9-3-1-2-7-6-10-5-4-8(7)9/h1-3,6H,4-5H2

InChI Key

YLCNTJAIZUZERB-UHFFFAOYSA-N

Canonical SMILES

C1CN=CC2=C1C(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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